molecular formula C27H21NO B12507351 N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-3-amine

N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-3-amine

Cat. No.: B12507351
M. Wt: 375.5 g/mol
InChI Key: ZXJHYBAHCRRCSV-UHFFFAOYSA-N
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Description

N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-3-amine is a complex organic compound with the molecular formula C27H21NO and a molecular weight of 375.46 g/mol This compound is known for its unique structural features, which include a dibenzofuran core and a fluorenyl group substituted with a dimethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-3-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Fluorenyl Intermediate: The starting material, 9,9-dimethylfluorene, undergoes a series of reactions to introduce the amine group at the 2-position.

    Coupling with Dibenzofuran: The fluorenyl intermediate is then coupled with dibenzofuran under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-2-amine
  • N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-4-amine
  • N-(9,9-Dimethyl-9H-fluoren-2-yl)-N-(9,9-diphenyl-9H-fluoren-2-yl)dibenzo[b,d]furan-1-amine

Uniqueness

N-(9,9-Dimethyl-9H-fluoren-2-yl)dibenzo[b,d]furan-3-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C27H21NO

Molecular Weight

375.5 g/mol

IUPAC Name

N-(9,9-dimethylfluoren-2-yl)dibenzofuran-3-amine

InChI

InChI=1S/C27H21NO/c1-27(2)23-9-5-3-7-19(23)20-13-11-17(15-24(20)27)28-18-12-14-22-21-8-4-6-10-25(21)29-26(22)16-18/h3-16,28H,1-2H3

InChI Key

ZXJHYBAHCRRCSV-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC5=C(C=C4)C6=CC=CC=C6O5)C

Origin of Product

United States

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